Synthesis and Characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide
Synthesis and Characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate, a piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in a wide array of biologically active compounds, and the unique substitution pattern of this molecule makes it a valuable building block for novel therapeutics.[1] This document outlines a plausible synthetic pathway, details general experimental protocols, and discusses the characterization techniques applicable to this compound.
Chemical Properties and Data Presentation
A summary of the key chemical properties for Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate is presented below.
| Property | Value | Reference |
| IUPAC Name | 4-benzyl 1-(tert-butyl) 4-isopropylpiperidine-1,4-dicarboxylate | [2] |
| CAS Number | 1226776-80-2 | [2] |
| Molecular Formula | C₂₁H₃₁NO₄ | [2] |
| Molecular Weight | 361.48 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
| SMILES | CC(C)C1(C(=O)OCC2=CC=CC=C2)CCN(C(=O)OC(C)(C)C)CC1 | [2] |
Synthesis Workflow
The synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate can be logically approached in a two-step process, starting from the commercially available 4-isopropyl-4-piperidinecarboxylic acid. The first step involves the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid with benzyl bromide.
Caption: A general workflow for the synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate. These protocols are based on established methods for similar chemical transformations.
Step 1: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
This procedure outlines the N-Boc protection of 4-isopropyl-4-piperidinecarboxylic acid.
Materials:
-
4-Isopropyl-4-piperidinecarboxylic Acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-isopropyl-4-piperidinecarboxylic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add di-tert-butyl dicarbonate portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.
Step 2: Synthesis of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate
This procedure details the esterification of the Boc-protected intermediate with benzyl bromide.
Materials:
-
1-Boc-4-isopropyl-4-piperidinecarboxylic Acid
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid in DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
Add benzyl bromide dropwise to the stirring mixture.
-
Heat the reaction mixture and stir overnight. The temperature can be optimized (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the isopropyl group (a doublet and a septet), the piperidine ring protons, the benzylic protons (a singlet around 5.1 ppm), and the aromatic protons of the benzyl group (multiplets between 7.2-7.4 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the Boc and benzyl ester groups, the carbons of the piperidine ring, the isopropyl and tert-butyl groups, and the aromatic carbons.
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry would likely be used to determine the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 362.23.
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1690 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H and C-N stretching vibrations.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate have not been extensively reported, derivatives of 4-substituted piperidines are known to exhibit a range of pharmacological activities. Studies on similar structures suggest potential antifungal or anticancer properties.[3][4] For instance, some piperidine derivatives act as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cancer cell growth and survival.
Below is a hypothetical representation of how a 4-isopropyl-piperidine derivative could potentially interact with the PI3K/Akt signaling pathway. It is important to note that this is a generalized and hypothetical pathway, and the specific mechanism of action for the title compound has not been elucidated.
Caption: A hypothetical PI3K/Akt signaling pathway potentially targeted by piperidine derivatives.
This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of Benzyl N-boc-4-isopropyl-4-piperidinecarboxylate. Further investigation is required to fully elucidate its synthetic nuances, complete its characterization profile, and determine its specific biological activities.
References
- 1. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 2. Benzyl N-Boc-4-isopropyl-4-piperidinecarboxylate 97% | CAS: 1226776-80-2 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]



